molecular formula C7H10O3 B1580730 2-(3-Oxocyclopentyl)acetic acid CAS No. 3128-05-0

2-(3-Oxocyclopentyl)acetic acid

Cat. No. B1580730
CAS RN: 3128-05-0
M. Wt: 142.15 g/mol
InChI Key: NNTQQGRYWUZPQQ-UHFFFAOYSA-N
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Description

“2-(3-Oxocyclopentyl)acetic acid” is a chemical compound with the CAS Number: 3128-05-0 . Its molecular formula is C7H10O3 and it has a molecular weight of 142.15 . It is also known by the synonym "Cyclopentaneacetic acid, 3-oxo-" .


Molecular Structure Analysis

The InChI code for “2-(3-Oxocyclopentyl)acetic acid” is 1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound is a liquid or solid or semi-solid or lump . It has a density of 1.18 g/cm3 at 134 °C . The boiling point is 127.8 °C at a pressure of 0.2 Torr . The compound has a pKa value of 4.52±0.10 (Predicted) .

Scientific Research Applications

Catalysis and Synthesis

2-(3-Oxocyclopentyl)acetic acid derivatives have shown promising applications in catalysis and synthetic chemistry. For example, in the synthesis of monodisperse nanoparticles, high-temperature solution phase reactions involving iron(III) acetylacetonate with diols in the presence of oleic acid lead to monodisperse magnetite nanoparticles, highlighting potential applications in magnetic nanodevices and biomagnetic applications (Sun et al., 2004). Furthermore, the use of peracetic acid (PAA) activated by Co(II) or Co(III) for advanced oxidation of aromatic organic compounds showcases the potential of acetylperoxyl radicals in pollutant degradation, demonstrating the effectiveness of PAA in environmental applications (Kim et al., 2020).

Advanced Oxidation Processes

The role of PAA in advanced oxidation processes, particularly in the degradation of pollutants and organic compounds, has been extensively studied. The activation of PAA by cobalt ions to produce acetylperoxyl radicals, with minimal hydroxyl radical formation, has been applied for the degradation of various aromatic compounds, highlighting the structure-activity relationship and the electron transfer mechanism from aromatic compounds to the acetylperoxyl radical (Kim et al., 2020).

Environmental Remediation

In the context of environmental remediation, the study of the photolysis of persulfate ions for the removal of acetic acid in aqueous solutions demonstrates the efficiency of sulfate radicals over hydroxyl radicals in the mineralization of acetic acid. This indicates a promising approach for the degradation of pollutants using advanced oxidation processes (Criquet & Leitner, 2009).

Food Industry Applications

Acetic acid bacteria (AAB) are crucial in the food industry for the production of vinegar and kombucha. Their ability to oxidize ethanol to acetic acid plays a significant role not only in these products but also poses a challenge in the spoilage of other fermented beverages. Research on AAB focuses on their taxonomy, biochemistry, and biotechnological applications, providing insights into their systematics, characteristics, and potential uses beyond traditional contexts (Gomes et al., 2018).

Safety And Hazards

The compound is classified as a danger according to the GHS classification. It has hazard statements H315-H318-H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-(3-oxocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQQGRYWUZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxocyclopentyl)acetic acid

CAS RN

3128-05-0
Record name 3128-05-0
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Record name 2-(3-oxocyclopentyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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